molecular formula C9H16N2O B8580970 1-Cyclopropylpiperidine-4-carboxamide

1-Cyclopropylpiperidine-4-carboxamide

Cat. No. B8580970
M. Wt: 168.24 g/mol
InChI Key: QSNPBXIONMVWOC-UHFFFAOYSA-N
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Patent
US09199979B2

Procedure details

1-cyclopropylpiperidine-4-carboxamide was suspended in dry THF (20 mL) and Lawesson's reagent (2.7 g, 6.67 mmol) was added. After refluxing for 6 h the solvent was concentrated under reduced pressure. The residue was dissolved in a ethyl acetate/MeOH mixture and washed with saturated aqueous NaHCO3. The aqueous phase was back-extracted with ethyl acetate and evaporated to dryness. The crude product was treated with ethanol and filtered. The white solid was dried under high vacuum affording 2.7 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10]([NH2:12])=O)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:22])=CC=1>C1COCC1>[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10](=[S:22])[NH2:12])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1CCC(CC1)C(=O)N
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 6 h the solvent
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a ethyl acetate/MeOH mixture
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The crude product was treated with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The white solid was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCC(CC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.